N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h7,14H,1-6,8-12H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUVUIMVGIRQHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation-Cyclization Route (Patent CN105859566A)
This method employs a three-step sequence starting from 1-cyclohexene-1-acetonitrile:
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Bromination : Reaction with 30–45% hydrobromic acid in acetic acid and petroleum ether at 40°C for 1–2 hours yields 1-bromocyclohexaneacetonitrile.
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Catalytic Hydrogenation : Using a Ni-Pd alloy catalyst under hydrogen pressure (1–5 MPa) at 50–120°C for 1–2 hours, the nitrile intermediate is reduced to 1-bromocyclohexylethylamine.
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Dehydrohalogenation : Treatment with saturated NaOH in ethanol at 80–150°C for 1–2 hours eliminates HBr, forming 2-(cyclohexen-1-yl)ethylamine.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Bromination | 40°C, 1–2h | >95% |
| Hydrogenation | 50–120°C, 1–5MPa H₂ | 93–96.5% |
| Dehydrohalogenation | 80–150°C, NaOH/EtOH | 95–97% |
This route achieves an overall yield of 85–90%, with scalability demonstrated at the industrial level.
Grignard-Quaternization Route (Patent CN111807968A)
An alternative approach begins with cyclohexanone:
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Grignard Reaction : Cyclohexanone reacts with vinyl magnesium bromide to form 1-vinylcyclohexanol.
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Chlorination : Treatment with thionyl chloride (SOCl₂) converts the alcohol to 1-chlorovinylcyclohexane.
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Quaternization : Reaction with urotropine (hexamethylenetetramine) in ethanol produces N-cyclohexylidene ethyl urotropine hydrochloride.
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Hydrolysis : Acidic hydrolysis with HCl liberates 2-(cyclohexen-1-yl)ethylamine.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Grignard | 0–5°C, THF | 75–80% |
| Chlorination | SOCl₂, reflux | 85–90% |
| Quaternization | EtOH, 60°C | 70–75% |
| Hydrolysis | HCl, 100°C | 65–70% |
While this method avoids high-pressure hydrogenation, its multi-step nature results in a lower overall yield (≈45–50%).
Amidation Techniques for N-[2-(Cyclohexen-1-yl)ethyl]cyclohexanecarboxamide
With the amine precursor in hand, amidation with cyclohexanecarboxylic acid derivatives completes the synthesis. Two principal methods are employed:
Acyl Chloride Method
Cyclohexanecarbonyl chloride reacts with 2-(cyclohexen-1-yl)ethylamine in the presence of a base (e.g., triethylamine) to form the amide:
Optimized Conditions :
Coupling Reagent-Assisted Synthesis
Carbodiimide-based reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate the coupling of cyclohexanecarboxylic acid and the amine:
Optimized Conditions :
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Solvent: Dimethylformamide (DMF)
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Activators: EDCl (1.1 equiv), HOBt (1.1 equiv)
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Base: N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
Comparative Analysis of Synthesis Routes
For amidation, the acyl chloride method offers higher yields (80–85%) but requires handling corrosive reagents. Coupling reagents provide milder conditions at the expense of slightly lower efficiency.
Experimental Challenges and Optimization
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Purity Control : Residual solvents (e.g., DMF) in coupling reactions necessitate rigorous purification via column chromatography or recrystallization.
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Side Reactions : Over-hydrogenation in the Ni-Pd catalyzed step may reduce the cyclohexene ring to cyclohexane, requiring precise temperature control.
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Cost Considerations : Ni-Pd alloy catalysts, though effective, increase production costs compared to homogeneous catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.
Scientific Research Applications
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexanecarboxamides with Aromatic Substituents
Example : N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]cyclohexanecarboxamide ()
- Structure : Features an indole ring with a methoxy group instead of a cyclohexenyl group.
- Molecular Weight : 300.402 g/mol (vs. theoretical ~277.4 g/mol for the target compound).
- Bioactivity: Indole derivatives often target neurotransmitter systems (e.g., serotonin receptors) due to structural mimicry .
Piperazine-Containing Cyclohexanecarboxamides (WAY-100635 Analogs)
- Structure : N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride.
- Molecular Weight : 422.571 g/mol (trihydrochloride form).
- Bioactivity : Potent 5-HT1A receptor antagonist; piperazine and pyridinyl groups enhance solubility and receptor affinity .
- Key Difference : The piperazine ring introduces hydrogen-bonding capacity and polarity, contrasting with the hydrophobic cyclohexenyl group in the target compound.
Thioether-Linked Cyclohexanecarboxamides
Example : N-[2-[(4-hydroxyphenyl)thiol]ethyl]cyclohexanecarboxamide ()
- Structure: Includes a thioether-linked phenolic group.
- Bioactivity: Demonstrated antimelanoma activity; increased lipophilicity (logP ~3.8) correlated with improved efficacy .
- Comparison : The thioether and hydroxyl groups enhance redox activity, whereas the cyclohexenyl group in the target compound may prioritize hydrophobic interactions.
Thiourea Derivatives
Example : N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide ()
- Structure : Thiourea group replaces the ethyl substituent.
- Conformation : Exhibits intramolecular hydrogen bonding, stabilizing a pseudo-six-membered ring .
Radiolabeled Analogs for Imaging
Examples : 18F-Mefway and 18F-FCWAY (Evidences 2,15)
- Structure : Fluorine-tagged analogs with piperazine or fluoranylmethyl groups.
- Application : Used as positron emission tomography (PET) ligands for 5-HT1A receptor quantification .
- Comparison : Radiolabeling introduces steric and electronic modifications, whereas the cyclohexenyl group in the target compound may limit such applications due to lack of fluorination sites.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated using computational tools (e.g., ChemDraw). †Predicted based on cyclohexenyl group’s hydrophobicity.
Biological Activity
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
The synthesis of this compound typically involves the reaction of 2-(cyclohexen-1-yl)ethylamine with cyclohexanecarboxylic acid. The process can be outlined as follows:
- Formation of Amine Intermediate : React 1-cyclohexene with ethylamine under acidic conditions.
- Amide Bond Formation : The amine intermediate is reacted with cyclohexanecarboxylic acid in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
This compound exhibits unique chemical properties due to the presence of cyclohexene and cyclopentane rings, which influence its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within cellular pathways. Preliminary studies suggest that it may modulate inflammatory responses by inhibiting certain enzymes involved in these pathways, potentially leading to anti-inflammatory effects.
Potential Mechanisms:
- Receptor Binding : The compound may bind to receptors involved in pain and inflammation, altering their activity.
- Enzyme Inhibition : It could inhibit enzymes such as cyclooxygenases (COX), which are critical in the inflammatory process.
Antinociceptive Effects
Recent studies have highlighted the potential antinociceptive (pain-relieving) effects of this compound. In animal models, it has shown promising results comparable to established analgesics.
Case Study Example :
In a study examining postoperative pain relief, this compound was administered to mice. The results indicated a significant reduction in pain response, measured using the von Frey test, demonstrating its potential as an analgesic agent .
| Compound | Maximum Pain Relief (%) | ED50 (mg/kg) |
|---|---|---|
| This compound | 59.1% | 1.95 ± 0.14 |
| Acetaminophen | 60.3% | 68.27 ± 18.77 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response.
Comparative Analysis with Similar Compounds
This compound can be compared with similar compounds like 2-(1-cyclohexenyl)ethylamine and cyclopentanecarboxylic acid regarding their biological activities.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclohexene & Cyclopentane rings | Antinociceptive, Anti-inflammatory |
| 2-(1-cyclohexenyl)ethylamine | Similar structure without carboxamide | Limited studies on anti-inflammatory effects |
| Cyclopentanecarboxylic acid | Contains cyclopentane ring only | Primarily used in synthetic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
